molecular formula C27H27N3O4S B13826295 5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

Katalognummer: B13826295
Molekulargewicht: 489.6 g/mol
InChI-Schlüssel: KKYDNIHTCPDPJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD05744622 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD05744622 involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the highest yield and purity of MFCD05744622.

Industrial Production Methods: In an industrial setting, the production of MFCD05744622 is scaled up to meet the demand for this compound in various applications. The industrial production methods involve the use of large reactors, automated systems, and stringent quality control measures. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD05744622 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure, which interact with various reagents to form new products.

Common Reagents and Conditions: The common reagents used in the reactions involving MFCD05744622 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to promote the desired chemical transformation. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under mild conditions.

Major Products Formed: The major products formed from the reactions of MFCD05744622 depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

MFCD05744622 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a reagent in various synthetic reactions, helping to form new compounds with potential applications in pharmaceuticals and materials science. In biology, MFCD05744622 is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways. In medicine, the compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological targets. In industry, MFCD05744622 is used in the production of specialty chemicals and materials, contributing to the development of new technologies and products.

Wirkmechanismus

The mechanism of action of MFCD05744622 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. Understanding the mechanism of action is crucial for developing new therapeutic applications and optimizing the compound’s use in research and industry.

Vergleich Mit ähnlichen Verbindungen

MFCD05744622 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or functional groups, but MFCD05744622 may exhibit distinct reactivity, stability, or biological activity Some similar compounds include those with analogous functional groups or similar molecular frameworks

Eigenschaften

Molekularformel

C27H27N3O4S

Molekulargewicht

489.6 g/mol

IUPAC-Name

5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C27H27N3O4S/c1-15-7-9-16(10-8-15)14-35-27-29-25-24(26(32)30-27)22(23-18(28-25)5-4-6-19(23)31)17-11-12-20(33-2)21(13-17)34-3/h7-13,22H,4-6,14H2,1-3H3,(H2,28,29,30,32)

InChI-Schlüssel

KKYDNIHTCPDPJF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(C4=C(N3)CCCC4=O)C5=CC(=C(C=C5)OC)OC)C(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.